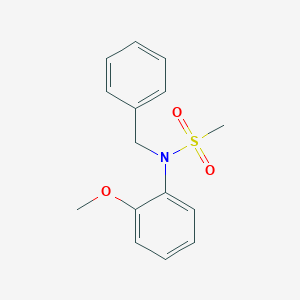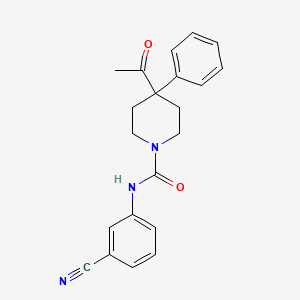![molecular formula C24H19ClN2O3 B5409583 N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-chlorobenzamide](/img/structure/B5409583.png)
N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-chlorobenzamide, also known as PAC-1, is a small molecule that has been found to have potential anti-cancer properties. This compound is a member of the benzamide family, which has been extensively studied for its biological activity.
Wirkmechanismus
The mechanism of action of N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-chlorobenzamide is not fully understood, but it is believed to involve the activation of procaspase-3, a protein that plays a key role in the apoptotic pathway. This compound has been shown to selectively activate procaspase-3 in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in animal models. Additionally, this compound has been found to have anti-inflammatory properties, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-chlorobenzamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one limitation is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-chlorobenzamide. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in combination with other anti-cancer agents. Finally, there is interest in exploring the potential use of this compound in the treatment of other diseases, such as inflammatory disorders.
Synthesemethoden
The synthesis of N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-chlorobenzamide involves a multi-step process that includes the reaction of 4-acetylphenyl isocyanate with 2-chlorobenzoyl chloride to form N-(4-acetylphenyl)-2-chlorobenzamide. This intermediate is then reacted with 2-phenylvinylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-chlorobenzamide has been studied extensively for its potential as an anti-cancer agent. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N-[(E)-3-(4-acetylanilino)-3-oxo-1-phenylprop-1-en-2-yl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-16(28)18-11-13-19(14-12-18)26-24(30)22(15-17-7-3-2-4-8-17)27-23(29)20-9-5-6-10-21(20)25/h2-15H,1H3,(H,26,30)(H,27,29)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLRVDAZGZFBIC-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~4~-{4-[(diethylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5409523.png)
![N-(2,3-dihydro-1,4-benzodioxin-5-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5409527.png)
![1-(4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone (4-tert-butylphenyl)hydrazone](/img/structure/B5409533.png)
![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5409537.png)

![N-[1-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B5409546.png)
![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide](/img/structure/B5409550.png)
![4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5409552.png)
![4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409561.png)
![1-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5409573.png)
![N,N,N',N'-tetramethyl-7-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5409576.png)
![3-benzyl-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5409597.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5409609.png)